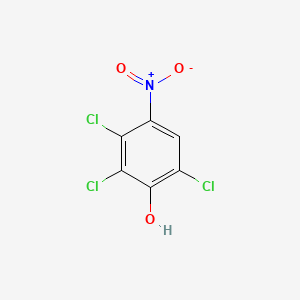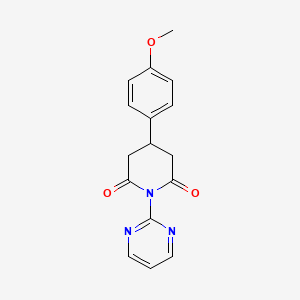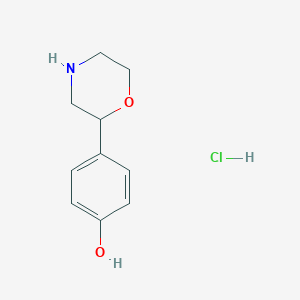
Phenol,4-(2-morpholinyl)-,HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(2-morpholinyl)-, hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68. It is a derivative of phenol, where the phenol group is substituted with a morpholine ring at the 4-position, and it is present as a hydrochloride salt .
Preparation Methods
The synthesis of Phenol, 4-(2-morpholinyl)-, hydrochloride typically involves the reaction of 4-chlorophenol with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Phenol, 4-(2-morpholinyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4-(2-morpholinyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(2-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the morpholine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenol, 4-(2-morpholinyl)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 4-(2-piperidinyl)-, hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
Phenol, 4-(2-pyrrolidinyl)-, hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Phenol, 4-(2-piperazinyl)-, hydrochloride: Similar structure but with a piperazine ring instead of a morpholine ring.
The uniqueness of Phenol, 4-(2-morpholinyl)-, hydrochloride lies in the presence of the morpholine ring, which imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-morpholin-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10;/h1-4,10-12H,5-7H2;1H |
InChI Key |
HVZPXSUOCOCEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
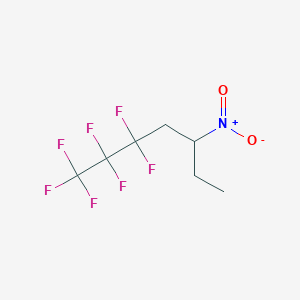
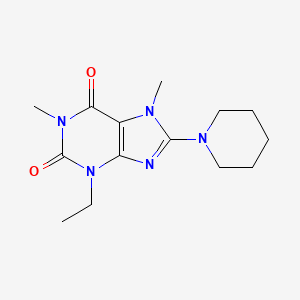
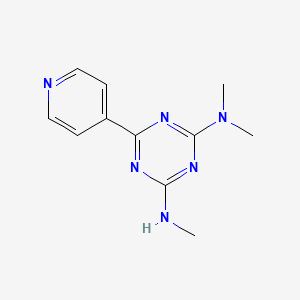
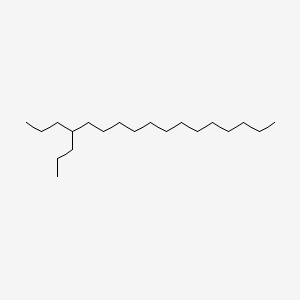
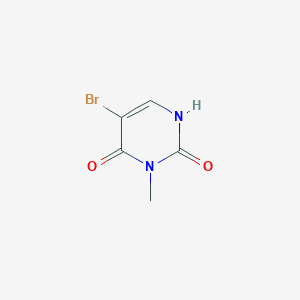
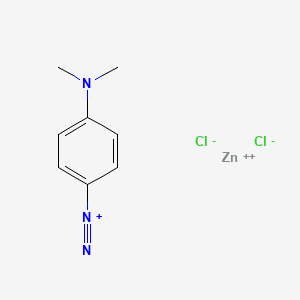
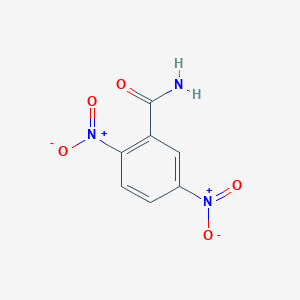
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
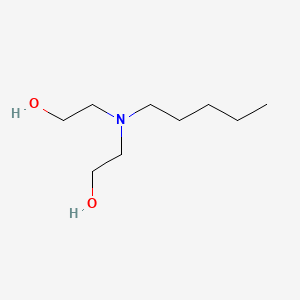
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

